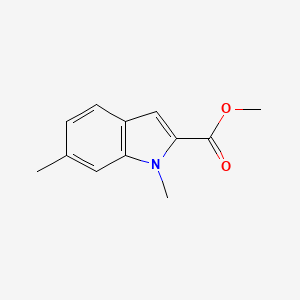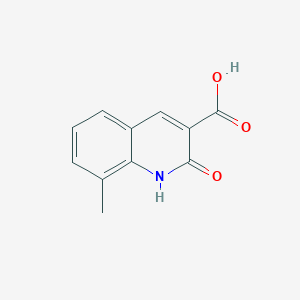![molecular formula C12H8N2O B11899693 4H-Pyrazino[1,2-b]isoquinolin-4-one CAS No. 821811-77-2](/img/structure/B11899693.png)
4H-Pyrazino[1,2-b]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazino[1,2-b]isoquinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features, which include a fused pyrazine and isoquinoline ring system. It serves as a core structure in various pharmacologically active molecules, making it a valuable target for drug development and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazino[1,2-b]isoquinolin-4-one typically involves multi-step procedures starting from readily available precursors. One common method involves the acylation of phenylethylamine with chloroacetyl chloride, followed by amination using potassium benzyldimethylamide to introduce the amino group. Subsequent cyclization under the action of phosphorus oxychloride yields the desired 3,4-dihydroisoquinoline derivatives. These intermediates undergo hydrogenation and hydrolysis to form 1-amino-methyl-tetrahydroquinoline, which is then acylated with cyclohexanoyl chloride and chloroacetyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrazino[1,2-b]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4H-Pyrazino[1,2-b]isoquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Pyrazino[1,2-b]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antischistosomal agent, it disrupts the calcium ion channels in the parasite’s tegument, leading to paralysis and death of the parasite . The compound’s structure allows it to bind effectively to these targets, making it a potent therapeutic agent.
Comparison with Similar Compounds
Praziquantel: A well-known antischistosomal drug with a similar core structure.
2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one: Another derivative with comparable biological activities.
Uniqueness: 4H-Pyrazino[1,2-b]isoquinolin-4-one stands out due to its versatile chemical reactivity and broad range of applications. Its unique structural features allow for modifications that can enhance its biological activity and chemical stability, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
821811-77-2 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
pyrazino[1,2-b]isoquinolin-4-one |
InChI |
InChI=1S/C12H8N2O/c15-12-7-13-6-11-5-9-3-1-2-4-10(9)8-14(11)12/h1-8H |
InChI Key |
GGLHYBRYFUNMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CN=CC(=O)N3C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-azaspiro[4.4]nonane-6-carboxylate](/img/structure/B11899645.png)




![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)

